4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.
Pyridazinone core synthesis: Using hydrazine derivatives and appropriate chlorinated compounds.
Substitution reactions: Introducing the 4-ethylpiperazin-1-yl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(4-methylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
- 4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-ethyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one lies in its specific structural features, which may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H21ClN6O |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
4-chloro-5-(4-ethylpiperazin-1-yl)-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C18H21ClN6O/c1-3-23-8-10-24(11-9-23)15-12-20-25(17(26)16(15)19)18-21-13-6-4-5-7-14(13)22(18)2/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
KVLXDQMNABWRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3C)Cl |
Origin of Product |
United States |
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